Methocarbamol

Vue d'ensemble

Description

Le méthocarbamol est un relaxant musculaire à action centrale utilisé pour traiter les affections musculo-squelettiques aiguës et douloureuses. Il a été développé dans les années 1950 et est souvent utilisé en association avec le repos, la physiothérapie et d'autres traitements pour soulager l'inconfort lié aux spasmes musculaires . Le méthocarbamol est disponible sous forme orale et injectable et est connu pour son action relativement rapide .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le méthocarbamol peut être synthétisé par réaction de l'éther 2,3-époxypropyl-2-méthoxyphénylique avec du dioxyde de carbone dans des conditions spécifiques. La réaction est effectuée dans un solvant inerte à une pression de 4 000 à 10 000 hPa de dioxyde de carbone et à une température comprise entre 110 et 160 degrés Celsius. Le produit intermédiaire, la 4-(o-méthoxyphénoxy)-méthyl-2-oxo-dioxolone, est ensuite mis à réagir avec l'ammoniac pour obtenir le méthocarbamol .

Méthodes de production industrielle

La production industrielle du méthocarbamol implique la réaction du gaïacol avec le 3-chloro-1,2-propanediol, suivie de la substitution du groupe hydroxyle par du chlore à l'aide de phosgène. Le dérivé chloré résultant est ensuite mis à réagir avec l'ammoniac pour produire le méthocarbamol .

Analyse Des Réactions Chimiques

Types de réactions

Le méthocarbamol subit diverses réactions chimiques, notamment :

Oxydation : Le méthocarbamol peut être oxydé dans des conditions spécifiques pour former divers produits de dégradation.

Réduction : Les réactions de réduction impliquant le méthocarbamol sont moins fréquentes mais peuvent se produire dans certaines conditions.

Substitution : Le méthocarbamol peut subir des réactions de substitution, en particulier impliquant les groupes hydroxyle et méthoxy.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme le phosgène et l'ammoniac sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers produits de dégradation et intermédiaires, tels que le gaïacol et ses dérivés .

Applications de la recherche scientifique

Le méthocarbamol a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études sur les relaxants musculaires et leurs propriétés chimiques.

Biologie : Etudié pour ses effets sur les cellules musculaires et les voies neuronales.

Médecine : Largement utilisé en milieu clinique pour traiter les spasmes musculaires et les affections associées.

Industrie : Utilisé dans la formulation de produits pharmaceutiques, en particulier en association avec d'autres analgésiques.

Mécanisme d'action

Le mécanisme d'action du méthocarbamol n'est pas entièrement compris, mais il est considéré comme un dépresseur du système nerveux central. Il fonctionne probablement en inhibant les activités de conduction neuronale dans le système nerveux central, réduisant les spasmes musculaires sans affecter directement les muscles . Le méthocarbamol peut également bloquer les canaux sodiques dans les muscles, prolongeant leur relaxation .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Acute Low Back Pain

Methocarbamol has been extensively studied for its effectiveness in managing acute low back pain (ALBP). A systematic review indicated that patients receiving this compound exhibited significant improvements in pain scores and functional outcomes compared to those receiving placebo or alternative treatments .

| Study | Sample Size | Pain Reduction (VAS) | Functional Improvement (BPFS) |

|---|---|---|---|

| Friedman et al. | 100 | 3.66 ± 3.17 vs. 1.84 ± 1.53 (P < 0.001) | 19.44 ± 8.66 vs. 4.75 ± 4.35 (P < 0.001) |

| Randomized Controlled Trial | 202 | 44% achieved complete pain relief | Significant improvement in mobility measures |

2. Efficacy in Orthopedic Conditions

This compound has shown utility in orthopedic settings, particularly for patients with acute conditions such as herniated discs and postoperative recovery . In a study involving 58 patients with orthopedic issues, this compound provided prompt relief from pain, facilitating recovery and treatment processes.

3. Postoperative Pain Management

Research comparing this compound to nefopam indicated that this compound was superior in reducing postoperative pain at various time intervals post-surgery .

| Time Interval | This compound VAS Score | Nefopam VAS Score |

|---|---|---|

| 1 hour | 3.58 | 5.31 |

| 6 hours | 4.82 | 5.53 |

| 12 hours | 3.07 | 4.71 |

Case Studies

Case Study: Acute Low Back Pain Management

A randomized double-blind study evaluated the effectiveness of this compound in patients with acute low back pain associated with muscle spasms . Patients treated with this compound reported higher rates of pain relief and improved mobility compared to those receiving placebo.

Case Study: Orthopedic Procedures

In a clinical setting, this compound was used effectively to reduce dislocated shoulders without anesthesia and to manipulate spastic feet, demonstrating its utility in acute orthopedic interventions .

Safety and Side Effects

While this compound is generally well-tolerated, some adverse effects such as dizziness and somnolence have been reported . The incidence of side effects is relatively low compared to other muscle relaxants, making it a favorable option for many patients.

Mécanisme D'action

Methocarbamol’s mechanism of action is not fully understood, but it is believed to act as a central nervous system depressant. It likely works by inhibiting neural conduction activities in the central nervous system, reducing muscle spasms without directly affecting the muscles . This compound may also block sodium channels in muscles, prolonging their relaxation .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclobenzaprine : Un autre relaxant musculaire utilisé pour des indications similaires.

Tizanidine : Utilisé pour soulager les spasmes musculaires mais a une durée d'action plus courte et peut provoquer une sédation importante.

Unicité

Le méthocarbamol est unique en raison de son action relativement rapide et de ses effets sédatifs plus faibles que ceux d'autres relaxants musculaires comme la cyclobenzaprine et la tizanidine . Il est également disponible sous forme orale et injectable, ce qui offre une flexibilité d'administration .

Activité Biologique

Methocarbamol is a centrally acting muscle relaxant commonly used in the treatment of muscle spasms and pain associated with musculoskeletal conditions. Its biological activity is characterized by its effects on the central nervous system (CNS) and its interactions with various physiological pathways. This article explores the pharmacodynamics, efficacy in clinical applications, and relevant case studies to provide a comprehensive understanding of this compound's biological activity.

The exact mechanism of action of this compound remains largely unknown, but it is believed to involve several key processes:

- CNS Depressant Activity : this compound exhibits CNS depressant effects, which may contribute to its muscle relaxant properties. It is thought to block spinal polysynaptic reflexes and decrease nerve transmission in both spinal and supraspinal pathways .

- Muscle Fiber Interaction : Unlike local anesthetics, this compound does not directly affect muscle fiber contraction or motor end plates. Instead, it prolongs the refractory period of muscle cells, thereby modulating muscle activity indirectly .

- Animal Studies : Research indicates that this compound can prevent convulsions induced by electric shock in animal models, further supporting its role as a CNS depressant .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for optimizing its use in clinical settings:

- Absorption : this compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring approximately 2 hours post-administration .

- Distribution : It demonstrates moderate plasma protein binding (46%-50%) and is distributed throughout the body tissues .

- Metabolism : The drug undergoes metabolic processes primarily through dealkylation and hydroxylation, followed by conjugation .

Clinical Efficacy

This compound has been evaluated in various clinical scenarios, particularly for managing acute pain and muscle spasms:

Case Studies and Research Findings

-

Post-operative Pain Management :

A study comparing this compound with nefopam for post-operative pain management revealed that patients receiving this compound reported significantly lower Visual Analog Scale (VAS) scores at multiple time points (1 hour, 6 hours, and 12 hours post-surgery). The mean VAS scores were 3.58 for this compound versus 5.31 for nefopam at one hour, indicating superior efficacy in pain relief (p < 0.001) .Time Post-Operation This compound VAS Score Nefopam VAS Score 1 hour 3.58 5.31 6 hours 4.82 5.53 12 hours 3.07 4.71 -

Orthopedic Conditions :

In a cohort of patients with acute orthopedic conditions, this compound was administered at an average dose of 6 grams per day. Patients experienced prompt pain relief, facilitating recovery processes without significant side effects . -

Acute Low Back Pain :

A systematic review indicated that this compound improved pain outcomes in patients with acute low back pain after one week of treatment compared to control groups receiving other medications like orphenadrine or placebo . The study involved a total of 405 patients. -

Traumatic Injury :

A retrospective study assessing the impact of this compound on pain after traumatic injuries found no significant improvement in pain scores during the first three days post-injury when compared to controls . This suggests limited efficacy in acute settings.

Side Effects

While generally well-tolerated, some side effects associated with this compound include:

Propriétés

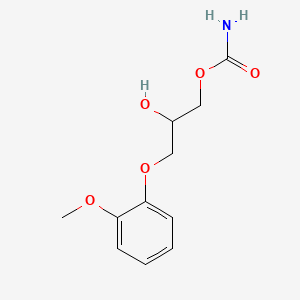

IUPAC Name |

[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023286 | |

| Record name | Methocarbamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), 2.5g/100mL, Sol in alcohol, propylene glycol, In water, 7.20X10+3 mg/L at 25 °C, 4.21e+00 g/L | |

| Record name | SID855587 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of methocarbamol is thought to be dependant on its central nervous system depressant activity. This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells. Methocarbamol has been found to have no effect on contraction of muscle fibres, motor end plates, or nerve fibres., Precise mechanism of action has not been determined. These agents act in the central nervous system (CNS) rather than directly on skeletal muscle. Several of these medications have been shown to depress polysynaptic reflexes preferentially. The muscle relaxant effects of most of these agents may be related to their CNS depressant (sedative) effects. /Skeletal Muscle Relaxants/ | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene | |

CAS No. |

532-03-6 | |

| Record name | Methocarbamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methocarbamol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methocarbamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methocarbamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, 3-(2-methoxyphenoxy)-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methocarbamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methocarbamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOCARBAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/125OD7737X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92-94 °C, 93 °C | |

| Record name | Methocarbamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHOCARBAMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methocarbamol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.